

Unraveling the Crystal Structure of Antimony Oxalate: A Technical Guide

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Compound of Interest

Compound Name: **Antimony oxalate**

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This technical guide provides an in-depth analysis of the crystal structure of **antimony oxalate**, focusing on the well-characterized **antimony oxalate** hydroxide, $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$. The following sections detail the crystallographic data, experimental methodologies for structure determination, and a visual representation of the experimental workflow. While various forms of **antimony oxalate** exist, including antimony(III) oxalate ($\text{Sb}_2(\text{C}_2\text{O}_4)_3$), detailed crystallographic information is most readily available for the hydroxide variant.

Crystallographic Data Summary

The crystal structure of **antimony oxalate** hydroxide ($\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$) has been determined through powder X-ray diffraction and neutron diffraction studies.^{[1][2]} The compound crystallizes in the orthorhombic space group Pnma .^{[1][3]} Key crystallographic and structural parameters are summarized in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$

Parameter	Value	Reference
Empirical Formula	$C_2H O_5Sb$	[1]
Formula Weight	233.78 g/mol	Calculated
Crystal System	Orthorhombic	[1] [3]
Space Group	Pnma	[1] [3]
Unit Cell Parameters		
a	5.82713(3) Å	[1]
b	11.29448(10) Å	[1]
c	6.31377(3) Å	[1]
Volume	415.537(5) Å ³	[1]
Z	4	[1]
Radiation Type		
X-ray	Cu K α	[1]

Table 2: Selected Interatomic Distances for Sb(C₂O₄)OH

Bond	Length (Å)	Reference
Sb-O1	1.970(8)	[2]
Sb-O2	2.411(5) (x2)	[2]
Sb-O3	2.246(6) (x2)	[2]
C-C	1.515(5)	[2]
C-O2	1.258(5)	[2]
C-O3	1.267(5)	[2]

Table 3: Selected Bond Angles for Sb(C₂O₄)OH

Angle	Degree (°)	Reference
O3-C5-O4	126(5)	[1]

Structural Description

The crystal structure of $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ is characterized by pentagonal pyramidal Sb^{3+} cations. These cations are bridged by hydroxyl groups, forming zigzag chains that extend along the a -axis.^[1] Each oxalate anion acts as a chelating ligand to two antimony atoms within the ab plane, effectively linking the chains to create a three-dimensional framework.^[1] The antimony ions exhibit a one-sided coordination, which is a common feature for ns^2 cations like Sb^{3+} .^[2] The hydroxyl group's hydrogen atom is likely disordered, contributing to the formation of stronger, more linear hydrogen bonds.^[1]

Experimental Protocols

The determination of the crystal structure of **antimony oxalate** hydroxide involved synthesis followed by characterization using powder X-ray and neutron diffraction techniques.

Synthesis of Antimony Oxalate Hydroxide

Antimony oxalate hydroxide can be synthesized by refluxing freshly prepared antimony(III) oxide in a solution of oxalic acid.^[2] An alternative method involves the addition of oxalic acid to a solution of antimony(III) chloride in hydrochloric acid, which results in the formation of a colorless precipitate of $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$.^[2] For deuterated samples ($\text{SbC}_2\text{O}_4\text{OD}$), the synthesis is modified by using water-free oxalic acid and D_2O .^[2]

Powder X-ray Diffraction (PXRD)

The crystal structure was solved and refined using data from laboratory powder X-ray diffraction.^[1]

- **Sample Preparation:** The synthesized white powder of $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ is examined as is. For analysis, the sample is ground to a fine, homogeneous powder, typically with an agate mortar and pestle, and mounted on a zero-background sample holder.^[3]

- Instrumentation and Data Collection: Data is collected using a diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$) at a voltage of 40 kV and a current of 40 mA.[1][3] A typical 2 θ scan range is from 10° to 80° with a step size of 0.02°.[3]
- Structure Solution and Refinement: The crystal structure was solved using charge flipping and difference Fourier techniques.[1] Rietveld refinement was then employed to refine the structural model.[1] Restraints were applied to certain bond distances and angles to stabilize the refinement.[1]

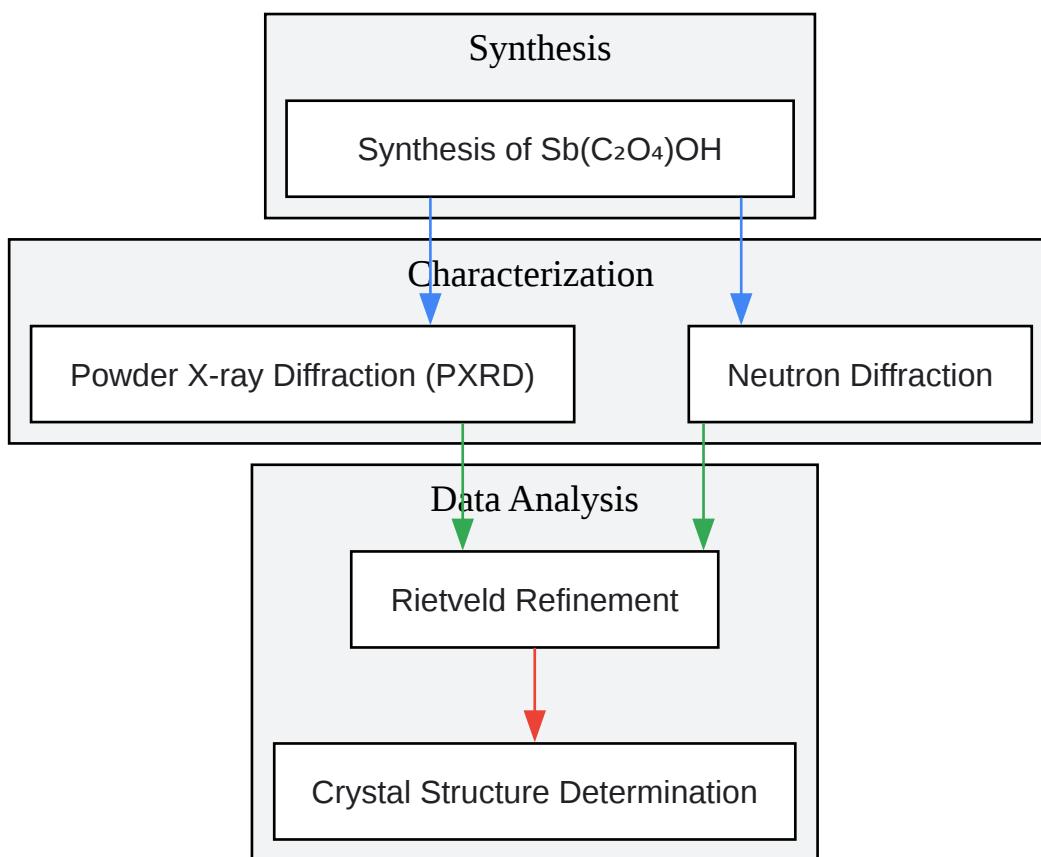
Neutron Powder Diffraction

To accurately locate the position of the hydrogen/deuterium atoms, neutron powder diffraction was utilized, as hydrogen has a very small atomic form factor for X-rays.[2]

- Sample Preparation: A deuterated sample, SbC₂O₄OD, was synthesized to minimize the incoherent scattering from hydrogen.
- Data Analysis: The neutron diffraction data revealed that the deuterium atoms are disordered and located on either side of a mirror plane with a half occupation.[2]

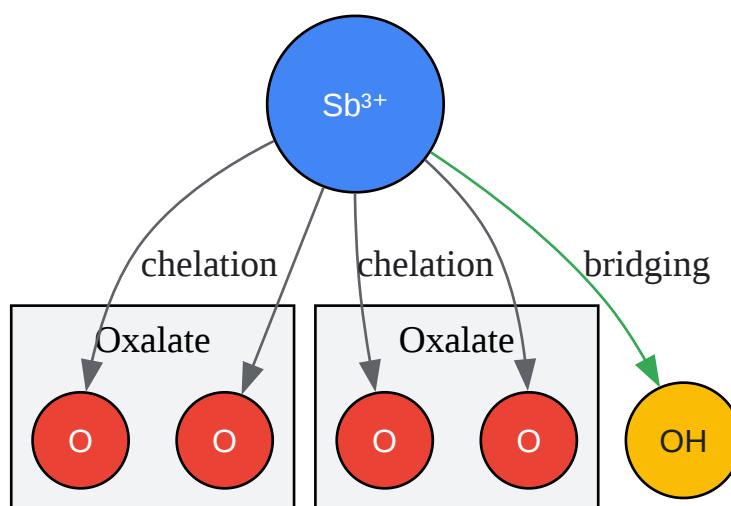
Visualizations

The following diagrams illustrate the experimental workflow for the characterization of **antimony oxalate** and the fundamental coordination of the antimony cation.



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Experimental workflow for the structural determination of $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$.



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Coordination environment of the Sb^{3+} cation in **antimony oxalate** hydroxide.

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